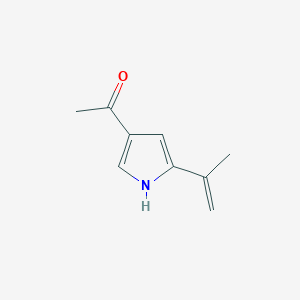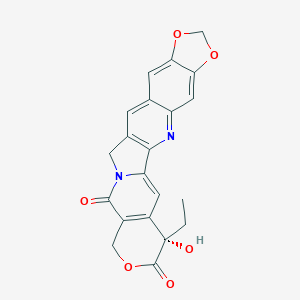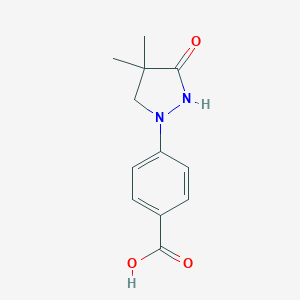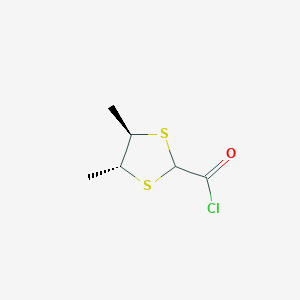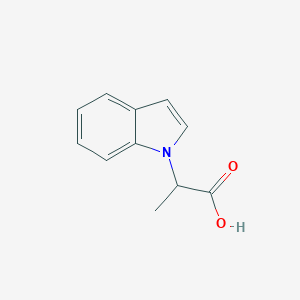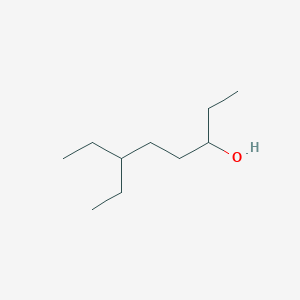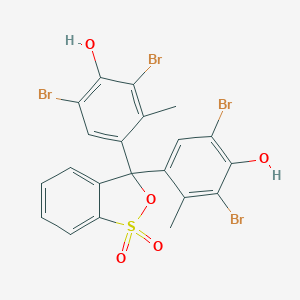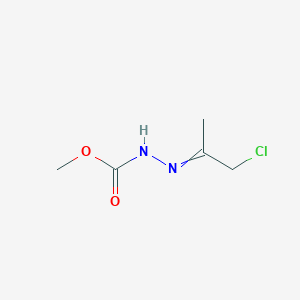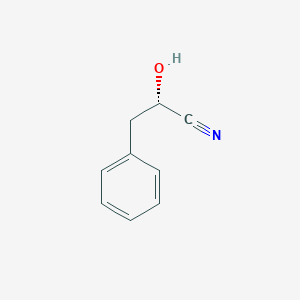
(S)-alpha-Hydroxybenzenepropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-alpha-Hydroxybenzenepropanenitrile, also known as mandelic acid, is a chiral aromatic alpha-hydroxy acid that is widely used in the pharmaceutical and cosmetic industries. It has been studied extensively due to its unique properties and potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
(S)-alpha-Hydroxybenzenepropanenitrile has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial, antiviral, and anti-inflammatory properties. It has also been shown to have potential as an analgesic, antitumor, and antifungal agent. In addition, (S)-alpha-Hydroxybenzenepropanenitrile has been used in the cosmetic industry as a skin lightening agent.
Wirkmechanismus
The exact mechanism of action of (S)-alpha-Hydroxybenzenepropanenitrile is not fully understood. However, it is believed to work by inhibiting the synthesis of cell wall components in bacteria, interfering with the replication of viruses, and reducing inflammation by inhibiting the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
(S)-alpha-Hydroxybenzenepropanenitrile has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a role in regulating anxiety and mood. It has also been shown to increase the levels of dopamine, a neurotransmitter that plays a role in regulating reward and motivation. In addition, (S)-alpha-Hydroxybenzenepropanenitrile has been shown to reduce the levels of glutamate, a neurotransmitter that plays a role in excitatory signaling in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-alpha-Hydroxybenzenepropanenitrile has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal storage conditions and can be easily synthesized in large quantities. However, (S)-alpha-Hydroxybenzenepropanenitrile has some limitations for lab experiments. It is a weak acid and can be difficult to dissolve in water. It also has a low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (S)-alpha-Hydroxybenzenepropanenitrile. One direction is to explore its potential as an antitumor agent. Another direction is to investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (S)-alpha-Hydroxybenzenepropanenitrile and its potential applications in the pharmaceutical and cosmetic industries.
Synthesemethoden
(S)-alpha-Hydroxybenzenepropanenitrile can be synthesized through various methods, including the oxidation of (S)-phenylglycine, the hydrolysis of mandelonitrile, and the reduction of benzoylformic acid. The most commonly used method is the hydrolysis of mandelonitrile using hydrochloric acid. The resulting (S)-alpha-Hydroxybenzenepropanenitrile acid is then purified through recrystallization.
Eigenschaften
CAS-Nummer |
106863-50-7 |
|---|---|
Produktname |
(S)-alpha-Hydroxybenzenepropanenitrile |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-3-phenylpropanenitrile |
InChI |
InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m0/s1 |
InChI-Schlüssel |
GOOUUOYVIYFDBL-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C#N)O |
SMILES |
C1=CC=C(C=C1)CC(C#N)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



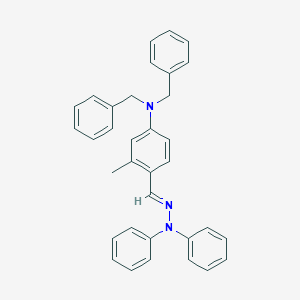
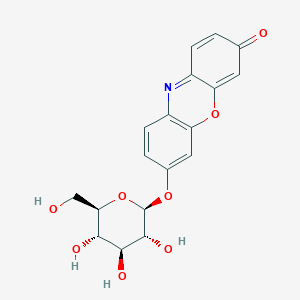
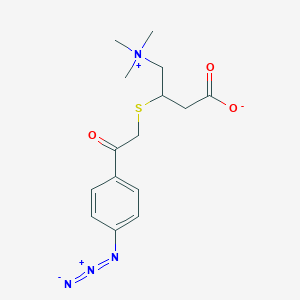
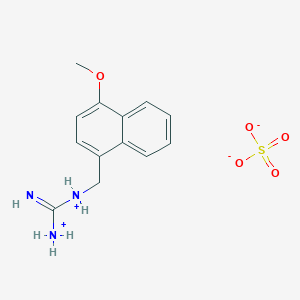
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
